molecular formula C9H8ClN3 B14043080 4-Chloro-7,8-dihydro-6H-pyrimido[4,5-b]pyrrolizine

4-Chloro-7,8-dihydro-6H-pyrimido[4,5-b]pyrrolizine

Katalognummer: B14043080
Molekulargewicht: 193.63 g/mol
InChI-Schlüssel: GPEFDCPWEZZRSP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-7,8-dihydro-6H-pyrimido[4,5-b]pyrrolizine is a heterocyclic compound that belongs to the class of pyrimido[4,5-b]pyrrolizines These compounds are characterized by a fused ring system containing nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7,8-dihydro-6H-pyrimido[4,5-b]pyrrolizine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a pyrimidine derivative with a suitable amine in the presence of a chlorinating agent. The reaction is usually carried out under reflux conditions with solvents like ethanol or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-7,8-dihydro-6H-pyrimido[4,5-b]pyrrolizine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrimido[4,5-b]pyrrolizines, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

4-Chloro-7,8-dihydro-6H-pyrimido[4,5-b]pyrrolizine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Chloro-7,8-dihydro-6H-pyrimido[4,5-b]pyrrolizine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the fused ring system play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and the target molecule .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Chloro-7,8-dihydro-6H-pyrimido[4,5-b]pyrrolizine is unique due to its specific fused ring system and the presence of a chlorine atom at the 4th position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Eigenschaften

Molekularformel

C9H8ClN3

Molekulargewicht

193.63 g/mol

IUPAC-Name

1-chloro-7,8-dihydro-6H-pyrimido[4,5-b]pyrrolizine

InChI

InChI=1S/C9H8ClN3/c10-9-8-7(11-5-12-9)4-6-2-1-3-13(6)8/h4-5H,1-3H2

InChI-Schlüssel

GPEFDCPWEZZRSP-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=CC3=C(N2C1)C(=NC=N3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.